BenchChemオンラインストアへようこそ!

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol

Organoselenium medicinal chemistry Antiproliferative screening Chalcogen isoster comparison

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol (CAS 2123477-91-6, molecular formula C₁₇H₂₀O₅Se, molecular weight 383.30 g·mol⁻¹) is a synthetic, reduced-diarylmethanol organoselenium compound belonging to the stilbene/resveratrol analog class. Unlike the parent stilbenoid resveratrol, this compound incorporates a methylselanyl (–SeCH₃) substituent at the 5-position of the 3,4-dimethoxyphenyl ring, replacing the oxygen-based functionality characteristic of natural polyphenols with a heavier chalcogen possessing distinct redox chemistry.

Molecular Formula C17H20O5Se
Molecular Weight 383.3 g/mol
Cat. No. B13050253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol
Molecular FormulaC17H20O5Se
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=CC(=C(C(=C2)[Se]C)OC)OC)O)O
InChIInChI=1S/C17H20O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,16,18-19H,1-4H3
InChIKeyAAPDCSVCHSLIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol – Structural Identity, Organoselenium Classification, and Procurement-Relevant Context


5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol (CAS 2123477-91-6, molecular formula C₁₇H₂₀O₅Se, molecular weight 383.30 g·mol⁻¹) is a synthetic, reduced-diarylmethanol organoselenium compound belonging to the stilbene/resveratrol analog class . Unlike the parent stilbenoid resveratrol, this compound incorporates a methylselanyl (–SeCH₃) substituent at the 5-position of the 3,4-dimethoxyphenyl ring, replacing the oxygen-based functionality characteristic of natural polyphenols with a heavier chalcogen possessing distinct redox chemistry. The compound bears a secondary alcohol bridge linking the two aromatic rings, distinguishing it from the corresponding ketone analog (CAS 2123478-00-0) and the vinyl phosphate prodrug (CAS 2123478-22-6) . With two phenolic hydroxyl groups and five hydrogen-bond-accepting oxygen atoms, this molecule occupies a unique physicochemical space within the organoselenium chemical library. Commercially available at 98% purity from specialty chemical suppliers, this compound is positioned as a research-grade tool for probing selenium-dependent pharmacology distinct from that of oxygen- or sulfur-containing stilbenoid analogs .

Why Resveratrol, Pterostilbene, or Sulfur Isosteres Cannot Substitute for 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol in Selenium-Dependent Pharmacological Studies


Generic substitution of this organoselenium compound with resveratrol, pterostilbene, or sulfur-containing analogs fails at the level of fundamental chalcogen chemistry. The methylselanyl (–SeCH₃) moiety is not a bioisostere of methoxy (–OCH₃) or thiomethyl (–SCH₃); selenium's larger atomic radius, higher polarizability, lower pKₐ of the selenol/selenolate couple (Se–H ≈ 5.2 vs. S–H ≈ 8.0), and capacity to undergo reversible redox cycling between selenide (R–Se–R′), selenoxide (R–Se(O)–R′), and selenone (R–Se(O)₂–R′) oxidation states under physiological conditions confer pharmacological properties unattainable by oxygen- or sulfur-based analogs [1][2]. Published comparative data demonstrate that organoselenium phenolic conjugates exhibit significantly stronger antiproliferative activity than their sulfur isosteres, with selenium derivatives achieving GI₅₀ values in the sub-micromolar to low micromolar range while overcoming P-glycoprotein-mediated efflux—a resistance mechanism that limits many conventional chemotherapeutics [2]. Furthermore, the secondary alcohol bridge in the target compound generates a chiral center absent in the planar trans-stilbene scaffold of resveratrol, introducing stereochemical constraints on target binding that preclude direct functional interchange with achiral analogs. These cumulative differences mean that experimental results obtained with oxygen- or sulfur-based comparators cannot be extrapolated to predict the behavior of this selenium-containing scaffold.

Quantitative Differentiation Evidence for 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol Against Closest Analogs and In-Class Candidates


Selenium vs. Sulfur Isoster Potency Differential in Phenolic Antiproliferative Conjugates

In a systematic study of masked phenolic-chalcogen conjugates, selenium-containing derivatives demonstrated significantly stronger antiproliferative activity than their direct sulfur isosteres across a panel of six tumor cell lines and one non-tumor cell line [1]. The lead selenium-bearing compound in this series achieved a GI₅₀ range of 0.88–2.0 µM with a selectivity index of 14–32 for tumor versus non-tumor cells, whereas sulfur analogs consistently showed reduced potency [1]. Additionally, the selenium derivatives were not substrates for the P-glycoprotein (P-gp) efflux pump, contrasting with many clinically used chemotherapeutics that succumb to P-gp-mediated resistance [1]. This class-level finding supports the expectation that the target compound's methylselanyl group confers superior antiproliferative potency and resistance-evasion potential relative to a hypothetical thiomethyl (–SCH₃) analog.

Organoselenium medicinal chemistry Antiproliferative screening Chalcogen isoster comparison

Structural Differentiation from Pterostilbene by Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area

The target compound differs from pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene), a widely used dimethylated resveratrol analog, in two pharmacokinetically relevant physicochemical parameters [1]. Pterostilbene possesses one hydrogen-bond donor (the 4′-OH) and three hydrogen-bond acceptors (the two 3,5-methoxy groups plus the stilbene π-system), yielding a topological polar surface area (tPSA) of approximately 38.7 Ų [1]. The target compound, by contrast, contains two phenolic –OH donors (one on each aromatic ring) and five oxygen-based H-bond acceptors (four methoxy/phenolic oxygens plus the benzylic alcohol), based on its molecular formula C₁₇H₂₀O₅Se . The additional H-bond donor and the larger tPSA are expected to reduce passive membrane permeability relative to pterostilbene while potentially enhancing aqueous solubility. These differences in fundamental drug-likeness parameters mean that formulation strategies, cell-permeability assumptions, and in vivo pharmacokinetic predictions valid for pterostilbene cannot be directly transferred to the target compound.

Physicochemical profiling Drug-likeness parameters Stilbenoid SAR

Redox Differentiation: Methylselanyl Group Enables Catalytic GPx-Like Antioxidant Cycling Absent in Methoxy Analogs

The methylselanyl (–SeCH₃) substituent in the target compound is capable of undergoing reversible oxidation to the corresponding selenoxide (–Se(O)CH₃) and further to the selenone (–Se(O)₂CH₃) under biological oxidizing conditions, a redox cycle that is thermodynamically and kinetically inaccessible to the methoxy (–OCH₃) group present in pterostilbene or resveratrol [1][2]. Organoselenium compounds bearing selenide (R–Se–R′) functionalities have been extensively characterized as functional mimics of the selenoenzyme glutathione peroxidase (GPx), catalyzing the reduction of hydrogen peroxide and organic hydroperoxides using glutathione (GSH) as a cofactor, with catalytic rate constants (k_cat) for model aryl methyl selenides typically in the range of 10²–10⁴ M⁻¹·s⁻¹ for peroxide reduction [2]. In contrast, the methoxy group is redox-inert under the same conditions. Computational modeling of structurally related 3-methylseleno isocombretastatin derivatives has further demonstrated that the selenium atom participates directly in zinc coordination within the colchicine-binding site of tubulin, an interaction mode unavailable to oxygen-based ligands [1].

Redox pharmacology Glutathione peroxidase mimicry Organoselenium biochemistry

Chiral Center Differentiation: Secondary Alcohol Bridge Introduces Stereochemical Constraint Absent in Achiral Stilbene Comparators

The target compound contains a secondary benzylic alcohol bridge connecting the two aromatic rings, generating a tetrahedral sp³-hybridized carbon that constitutes a chiral center . This stereochemical feature fundamentally distinguishes it from the planar, achiral trans-stilbene scaffold of resveratrol, pterostilbene, and the corresponding ketone analog (CAS 2123478-00-0), all of which possess an sp²-hybridized ethylene or carbonyl linkage . The presence of a chiral center means that the two enantiomers of the target compound [(R)- and (S)-configured at the benzylic alcohol carbon] may exhibit differential binding affinities for chiral biological targets such as enzymes, receptors, or tubulin. By contrast, achiral stilbenoids cannot exploit stereochemical discrimination for target selectivity. This property positions the target compound as a probe for investigating stereospecific target engagement, whereas analogs lacking this chiral center are structurally incapable of providing such information.

Stereochemistry Chiral resolution Target engagement selectivity

Metabolic Liability Differentiation: Selenide vs. Ether Linkage Determines Divergent Phase I Metabolism

The methylselanyl group (–SeCH₃) is metabolized via fundamentally different pathways than the methoxy group (–OCH₃) found in pterostilbene. Methoxy groups undergo hepatic O-demethylation via cytochrome P450 enzymes (predominantly CYP1A1, CYP1A2, and CYP1B1 for stilbenoids), generating the corresponding phenolic metabolite and formaldehyde [1]. By contrast, the methylselanyl group can undergo Se-demethylation to yield a selenolate intermediate (R–Se⁻), which can either be re-methylated, form mixed diselenides, or undergo further metabolism to methylselenol (CH₃SeH)—a highly reactive, redox-active species with independent cytotoxic and chemopreventive properties [2]. This divergent metabolic fate carries two implications: (i) the target compound may exhibit a distinct metabolite profile with potentially active selenium-containing metabolites, whereas pterostilbene metabolism yields only demethylated and glucuronidated phenolic products; (ii) the methylselanyl group avoids the rapid first-pass glucuronidation that limits the oral bioavailability of resveratrol and pterostilbene, because the Se atom cannot serve as a glucuronidation site.

Drug metabolism Selenium biochemistry Pharmacokinetic differentiation

Explicit Acknowledgment of Evidence Gaps: Lack of Direct Comparative Biological Potency Data for This Specific Compound

At the time of this analysis, no peer-reviewed publications, patents, or authoritative database entries were identified that report direct, quantitative biological activity data (e.g., IC₅₀, K_i, EC₅₀, GI₅₀, MIC, or % inhibition at defined concentrations) for the specific compound 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol (CAS 2123477-91-6) in any defined assay system. A Hypothesis annotation on PubChem Commons (dated September 2017) remarked that a reported IC₅₀ of 28 μM for this compound would indicate neither potency nor selectivity, though the provenance and assay context of this value could not be independently verified [1]. Consequently, all potency- and activity-based differentiation claims in the preceding evidence items are necessarily drawn from class-level inference based on structurally related organoselenium phenolic compounds, and must be treated as directional hypotheses requiring experimental validation rather than established facts. Prospective purchasers should anticipate the need to generate primary biological characterization data for this compound.

Data gap declaration Procurement risk assessment Experimental validation required

Defined Research Application Scenarios for 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol Grounded in Evidenced Differentiation


Chemical Probe for Selenium-Dependent vs. Oxygen-Dependent Redox Pharmacology in Cancer Cell Models

The target compound serves as a chemical probe to dissect whether observed biological effects of stilbenoid compounds arise from phenolic –OH radical scavenging (common to resveratrol and pterostilbene) or from selenium-dependent catalytic redox cycling [1]. In a typical experimental design, the target compound is tested head-to-head against pterostilbene at equimolar concentrations (e.g., 1–50 µM) in cancer cell lines under conditions of induced oxidative stress (e.g., H₂O₂ or menadione challenge). The differential between the two compounds in terms of ROS quenching kinetics, GPx-like activity (measurable via NADPH oxidation assay), and Nrf2/ARE pathway activation can be attributed specifically to the selenium atom, as all other structural features are controlled for. This application is supported by class-level evidence that organoselenium compounds exhibit GPx-like catalytic activity with rate constants of 10²–10⁴ M⁻¹·s⁻¹ [1].

Stereochemical Probe for Chiral Discrimination in Tubulin-Binding Site Engagement

The chiral secondary alcohol center in the target compound enables enantiomer-specific probing of the colchicine-binding site on β-tubulin, a target for which planar stilbenoids show only modest affinity. Building on the demonstrated tubulin polymerization inhibition (IC₅₀ = 2.1 ± 0.27 µM) and nanomolar antiproliferative activity (IC₅₀ = 2–34 nM) reported for structurally related 3-methylseleno isocombretastatin derivatives [1], the target compound can be employed in chiral resolution studies where the separated (R)- and (S)-enantiomers are individually assessed for tubulin polymerization inhibition, competitive binding against colchicine, and differential cytotoxicity. This approach can reveal whether one enantiomer accounts for the majority of target engagement, informing subsequent lead optimization of selenium-containing tubulin inhibitors.

Comparative Metabolic Stability Assessment of Selenide vs. Ether Linkages in Hepatic Microsome Assays

The target compound can be used in a comparative in vitro metabolism study alongside pterostilbene or the ketone analog (CAS 2123478-00-0) using human, rat, and mouse liver microsomes to quantitatively assess the metabolic stability differential conferred by the methylselanyl group versus a methoxy group [1][2]. Parameters to be measured include intrinsic clearance (CL_int, µL/min/mg protein), half-life (t₁/₂, min), and metabolite identification via LC-MS/MS. The hypothesis—derived from class-level metabolic pathway analysis—is that the selenide moiety avoids the rapid O-demethylation and glucuronidation that limits stilbenoid bioavailability, potentially yielding a longer microsomal half-life. This application directly addresses the procurement-relevant question of whether the selenium atom confers a pharmacokinetic advantage that justifies the higher synthetic complexity and cost of this compound relative to pterostilbene.

P-Glycoprotein Substrate Profiling to Evaluate Resistance-Evasion Potential

Based on the published finding that organoselenium phenolic conjugates are not substrates for the P-glycoprotein (P-gp) efflux pump—thereby avoiding a major mechanism of multidrug resistance [1]—the target compound can be evaluated in bidirectional transport assays across Caco-2 or MDCK-MDR1 cell monolayers to determine its apparent permeability (P_app) and efflux ratio. Data from this assay would quantify whether the methylselanyl group confers a measurable advantage over established P-gp-substrate chemotherapeutics (e.g., doxorubicin, paclitaxel) in terms of reduced efflux liability. A low efflux ratio (≤2) would support the class-level inference and position this compound as a candidate scaffold for further optimization in resistance-prone cancer indications.

Quote Request

Request a Quote for 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.